Cas no 18404-72-3 (Benzyl b-D-Lactoside)

Benzyl b-D-Lactoside structure
Produktname:Benzyl b-D-Lactoside
Benzyl b-D-Lactoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside, phenylmethyl4-O-b-D-galactopyranosyl-
- BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D-
- Benzyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- BENZYL B-D-LACTOSIDE
- Benzyl β-D-Lactoside
- fromhumanmilk
- GAL-BETA1,3GLCNAC-BETA1,3GAL-BETA1,4GLC
- LACTO-N-TETRAOSE FROM HUMAN MILK
- LACTO-N-TETRAOSE-APD-KLH
- LACTO-N-TETRAOSE-GEL
- LCOSE4
- LNT
- LNT-GEL
- LNT-KLH
- Benzyl β-lactoside
- β-d-gal-(1→4)-β-d-glc-1→och2ph
- benzyl 4-o-β-d-galactopyranosyl-β-d-glucopyranoside
- BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D-GLUC OPYRANOSID
- Benzyl β-lactoside, β-D-Gal-(1-4)-β-D-Glc-1-OCH2Ph
- PhenylMethyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside
- SCHEMBL5497489
- MFCD00078939
- (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5R,6R)-2-((2R,3S,4R,5R,6R)-6-(benzyloxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- beta-D-Gal-(1-->4)-beta-D-Glc-1-->OCH2Ph
- Benzyl ?-D-Lactoside
- Benzyl beta-D-Lactoside
- Benzyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
- Benzyl beta-lactoside
- 18404-72-3
- (2S,3R,4S,5R,6R)-2-{[(2R,3S,4R,5R,6R)-6-(BENZYLOXY)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- 18404-73-4
- Benzyl4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Benzyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside ,98%
- Benzyl b-D-Lactoside
-
- Inchi: InChI=1S/C22H32O11/c1-22(2)32-18-13(9-24)30-21(16(27)19(18)33-22)31-17-12(8-23)29-20(15(26)14(17)25)28-10-11-6-4-3-5-7-11/h3-7,12-21,23-27H,8-10H2,1-2H3
- InChI-Schlüssel: HTGUDZYKBHFIRM-UHFFFAOYSA-N
- Lächelt: OCC1OC(OCC2=CC=CC=C2)C(O)C(O)C1OC1OC(CO)C2OC(OC2C1O)(C)C
Berechnete Eigenschaften
- Genaue Masse: 432.16300
- Monoisotopenmasse: 432.16316171g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 7
- Komplexität: 517
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topologische Polaroberfläche: 179Ų
Experimentelle Eigenschaften
- Dichte: 1.45
- Schmelzpunkt: 169-171°C dec.
- Siedepunkt: 701.1°C at 760 mmHg
- Flammpunkt: 377.8°C
- Brechungsindex: 1.61
- Löslichkeit: Warm Methanol, Water
- PSA: 178.53000
- LogP: -3.17270
Benzyl b-D-Lactoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B281625-250mg |
Benzyl b-D-Lactoside |
18404-72-3 | 250mg |
$ 184.00 | 2023-04-18 | ||
TRC | B281625-1g |
Benzyl b-D-Lactoside |
18404-72-3 | 1g |
$ 379.00 | 2023-04-18 | ||
TRC | B281625-2g |
Benzyl b-D-Lactoside |
18404-72-3 | 2g |
$ 552.00 | 2023-04-18 | ||
A2B Chem LLC | AE82995-100mg |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 100mg |
$145.00 | 2024-04-20 | ||
A2B Chem LLC | AE82995-2g |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 2g |
$639.00 | 2024-04-20 | ||
1PlusChem | 1P00ADAR-1g |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 1g |
$439.00 | 2025-02-25 | ||
A2B Chem LLC | AE82995-500mg |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 500mg |
$345.00 | 2024-04-20 | ||
1PlusChem | 1P00ADAR-2g |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 2g |
$606.00 | 2025-02-25 | ||
1PlusChem | 1P00ADAR-100mg |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 100mg |
$139.00 | 2025-02-25 | ||
1PlusChem | 1P00ADAR-500mg |
BENZYL 4-O-B-D-GALACTOPYRANOSYL-B-D- |
18404-72-3 | 500mg |
$328.00 | 2025-02-25 |
Benzyl b-D-Lactoside Verwandte Literatur
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
18404-72-3 (Benzyl b-D-Lactoside) Verwandte Produkte
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
